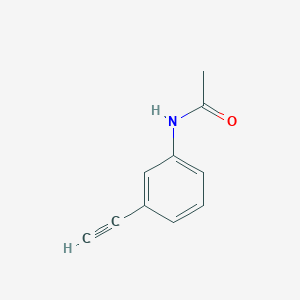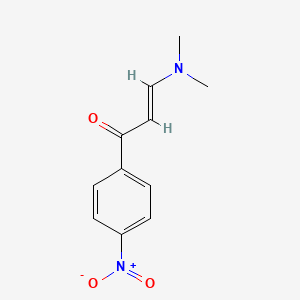
N-(3-エチニルフェニル)アセトアミド
概要
説明
N-(3-ethynylphenyl)acetamide: is an organic compound with the molecular formula C10H9NO. It is characterized by the presence of an ethynyl group attached to the phenyl ring and an acetamide functional group. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
科学的研究の応用
N-(3-ethynylphenyl)acetamide has diverse applications in scientific research:
作用機序
Target of Action
This compound is a biochemical used in proteomics research
Mode of Action
It’s known that the compound is used in organic synthesis as a catalyst and intermediate
Biochemical Pathways
Given its use in proteomics research , it may be involved in protein-related pathways.
Result of Action
As a biochemical used in proteomics research
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(3-ethynylphenyl)acetamide. For instance, it is known to be soluble in some organic solvents like alcohols, ethers, and esters, but is poorly soluble in water . This could affect its distribution and efficacy in different environments. Additionally, it should be stored at room temperature , suggesting that temperature could affect its stability.
生化学分析
Biochemical Properties
N-(3-ethynylphenyl)acetamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, influencing their activity and function. For instance, N-(3-ethynylphenyl)acetamide has been observed to interact with acetyltransferases, which are enzymes responsible for transferring acetyl groups to specific substrates . These interactions can modulate the activity of acetyltransferases, thereby affecting the acetylation status of target proteins and influencing cellular processes such as gene expression and signal transduction .
Cellular Effects
The effects of N-(3-ethynylphenyl)acetamide on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, N-(3-ethynylphenyl)acetamide can modulate the activity of transcription factors, leading to changes in gene expression profiles . Additionally, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells . These effects highlight the potential of N-(3-ethynylphenyl)acetamide as a modulator of cellular function and its relevance in biochemical research.
Molecular Mechanism
At the molecular level, N-(3-ethynylphenyl)acetamide exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their activity . For instance, N-(3-ethynylphenyl)acetamide has been shown to inhibit the activity of certain kinases, which are enzymes involved in phosphorylation processes . This inhibition can lead to alterations in phosphorylation-dependent signaling pathways, ultimately affecting cellular responses. Additionally, N-(3-ethynylphenyl)acetamide can influence gene expression by interacting with transcriptional regulators, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of N-(3-ethynylphenyl)acetamide in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and temperature fluctuations, can lead to gradual degradation of N-(3-ethynylphenyl)acetamide . In vitro and in vivo studies have demonstrated that the long-term effects of this compound on cellular function are dose-dependent, with higher concentrations leading to more pronounced effects .
Dosage Effects in Animal Models
In animal models, the effects of N-(3-ethynylphenyl)acetamide vary with different dosages. Low to moderate doses of this compound have been shown to exert beneficial effects on cellular function, such as enhanced metabolic activity and improved cellular responses to stress . High doses of N-(3-ethynylphenyl)acetamide can lead to toxic effects, including cellular damage and impaired organ function . These findings underscore the importance of optimizing dosage levels to achieve desired outcomes while minimizing adverse effects.
Metabolic Pathways
N-(3-ethynylphenyl)acetamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components . Additionally, N-(3-ethynylphenyl)acetamide can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of specific metabolites within cells . These interactions highlight the complex role of N-(3-ethynylphenyl)acetamide in cellular metabolism.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethynylphenyl)acetamide typically involves a two-step process:
Formation of 3-ethynylphenylamine: This is achieved by reacting benzyl bromide with phenylacetylene to form 3-ethynylphenylacetylene.
Industrial Production Methods: Industrial production methods for N-(3-ethynylphenyl)acetamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
化学反応の分析
Types of Reactions: N-(3-ethynylphenyl)acetamide undergoes various chemical reactions, including:
Reduction: It can be reduced using reducing agents like lithium aluminum hydride to form the corresponding amine.
Substitution: The ethynyl group can participate in substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
類似化合物との比較
- N-(4-ethynylphenyl)acetamide
- N-(2-ethynylphenyl)acetamide
- N-(3-ethynylphenyl)propionamide
Comparison:
- N-(3-ethynylphenyl)acetamide is unique due to the position of the ethynyl group on the phenyl ring, which influences its reactivity and interaction with other molecules .
- Compared to N-(4-ethynylphenyl)acetamide , the 3-position ethynyl group provides different steric and electronic effects, leading to variations in chemical behavior and biological activity .
- N-(2-ethynylphenyl)acetamide has the ethynyl group in the ortho position, which can result in intramolecular interactions that are not present in the meta or para isomers .
特性
IUPAC Name |
N-(3-ethynylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-3-9-5-4-6-10(7-9)11-8(2)12/h1,4-7H,2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCKMWGCLHYFCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369405 | |
| Record name | N-(3-ethynylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70933-58-3 | |
| Record name | N-(3-ethynylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(E)-3-(2-acetylanilino)-1-[1,1'-biphenyl]-4-yl-2-propen-1-one](/img/structure/B1301512.png)
![2-((Z)-{1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylidene)-1-hydrazinecarbothioamide](/img/structure/B1301517.png)

![2-[(E)-(4-nitrophenyl)methylidene]-N-(4-pyridinyl)-1-hydrazinecarboxamide](/img/structure/B1301526.png)



